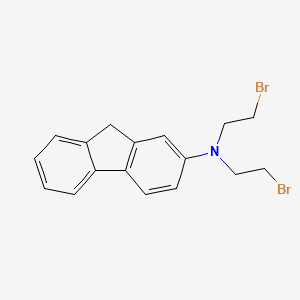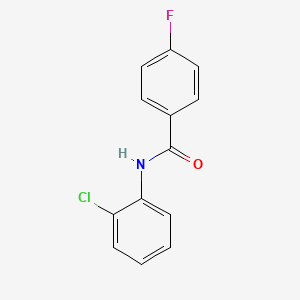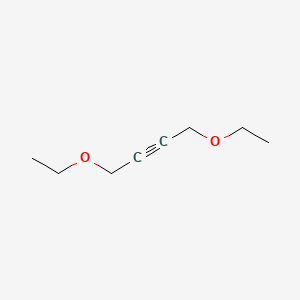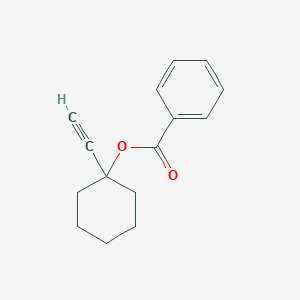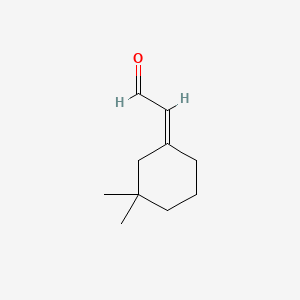
Grandlure III
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Grandlure III is a synthetic pheromone used primarily for the control of boll weevils (Anthonomus grandis), a significant pest in cotton production. It is one of the four components of the grandlure pheromone blend, which also includes Grandlure I, II, and IV.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Grandlure III involves several steps, starting with the bishomologation of ketones to alpha, beta-unsaturated aldehydes. This process is facilitated by reagents such as lithiated O-alkyl-S-ethoxycarbonylmethyl dithiocarbonate and thiocarbonate . The key steps include:
- Formation of the cyclohexanoid structure.
- Introduction of the dimethyl groups.
- Formation of the aldehyde functional group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same chemical pathways as in laboratory synthesis but optimized for higher yields and purity. The process is carried out in controlled environments to ensure the consistency and effectiveness of the pheromone .
化学反応の分析
Types of Reactions: Grandlure III undergoes several types of chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Reactions involving the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Formation of (Z)-3,3-dimethylcyclohexylideneacetic acid.
Reduction: Formation of (Z)-3,3-dimethylcyclohexylideneethanol.
Substitution: Formation of halogenated derivatives of this compound.
科学的研究の応用
Grandlure III has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying pheromone synthesis and chemical ecology.
Biology: Employed in the study of insect behavior, particularly in understanding the mating and aggregation behaviors of boll weevils.
Industry: Used in the production of pheromone traps for pest control in agriculture, particularly in cotton farming
作用機序
Grandlure III functions as an aggregation pheromone for boll weevils. When released, it attracts both male and female weevils to the source. The molecular targets are olfactory receptors on the antennae of the weevils, which detect the pheromone and trigger behavioral responses such as aggregation and mating. The pathways involved include the activation of olfactory sensory neurons and subsequent signal transduction to the central nervous system of the insects .
類似化合物との比較
Grandlure III is part of a group of pheromones that include Grandlure I, II, and IV. These compounds share similar structures but differ in the functional groups attached to the cyclohexane ring. For example:
Grandlure I: (cis)-1-methyl-2-(1-methylethenyl)cyclobutaneethanol.
Grandlure II: (Z)-2-(3,3-dimethylcyclohexylidene)ethanol.
Grandlure IV: (E)-3,3-dimethylcyclohexylideneacetaldehyde.
Uniqueness of this compound: this compound is unique due to its specific aldehyde functional group, which plays a crucial role in its effectiveness as a pheromone. Its structure allows it to be highly specific in attracting boll weevils, making it an essential component of the grandlure blend used in pest control .
特性
CAS番号 |
26532-24-1 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
2-(3,3-dimethylcyclohexylidene)acetaldehyde |
InChI |
InChI=1S/C10H16O/c1-10(2)6-3-4-9(8-10)5-7-11/h5,7H,3-4,6,8H2,1-2H3 |
InChIキー |
TYHKWUGMKWVPDI-UHFFFAOYSA-N |
SMILES |
CC1(CCCC(=CC=O)C1)C |
正規SMILES |
CC1(CCCC(=CC=O)C1)C |
Key on ui other cas no. |
26532-25-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


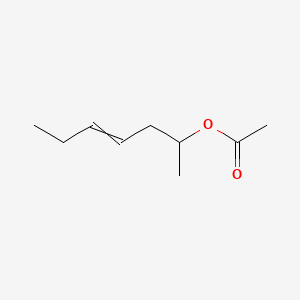
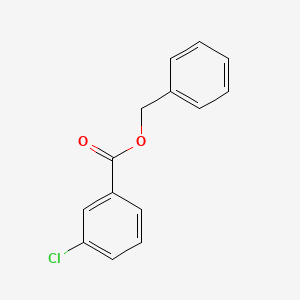
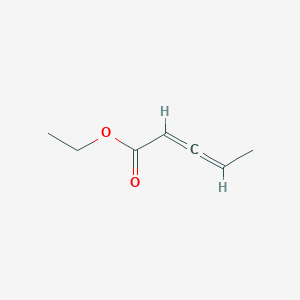
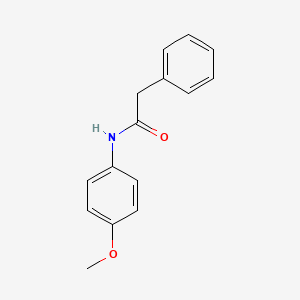
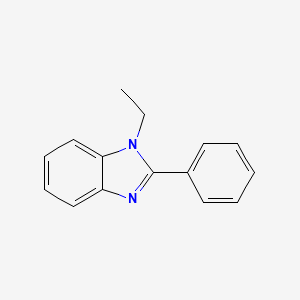
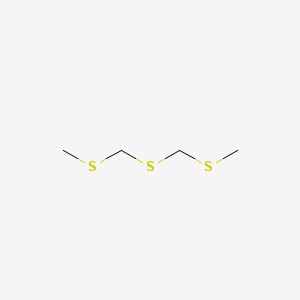
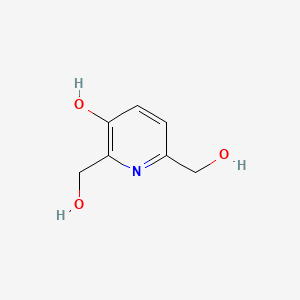
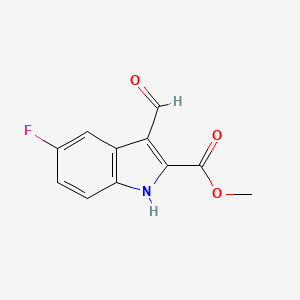
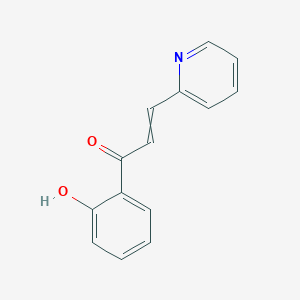
![6-Oxabicyclo[3.1.0]hexan-2-one](/img/structure/B1616391.png)
